2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of purine derivatives. It features a unique structure that includes a purine base modified with an isobutyramido group and an acetic acid moiety. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and biochemistry.
2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid hydrochloride can be classified as a nucleobase analog, specifically a modified purine. Its structure suggests potential interactions with biological systems, particularly in relation to nucleic acids and enzyme activity.
The synthesis of 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid hydrochloride involves several key steps:
The molecular formula for 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid hydrochloride is C₁₅H₁₉N₅O₇, with a molecular weight of 381.34 g/mol. The compound features:
The InChI Key for this compound is PEZKHGVZZSQDPY-UHFFFAOYSA-N, which aids in its identification within chemical databases .
The primary chemical reactions involving 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid hydrochloride include:
The mechanism of action for 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid hydrochloride likely involves:
Key physical constants include:
2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid hydrochloride has several scientific applications:
Hydrogen bonding phase-transfer catalysis (HB-PTC) has emerged as a transformative strategy for synthesizing purine-based nucleoside analogs like 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid hydrochloride. This method enables the solubilization of alkali metal fluorides (e.g., KF, CsF) through hydrogen-bond donor catalysts such as chiral ureas or thioureas. These catalysts mimic the fluoride coordination geometry observed in the fluorinase enzyme, facilitating nucleophilic displacement reactions under mild conditions [9]. The lattice energy of alkali metal fluorides (CsF: 744 kJ/mol; KF: 820 kJ/mol) traditionally impedes their solubility in organic solvents. HB-PTC overcomes this by generating soluble hydrogen-bonded fluoride complexes (e.g., TBAF·(tBuOH)₄), which maintain sufficient nucleophilicity while suppressing competing elimination reactions [9]. This approach is particularly valuable for constructing the acetic acid linkage at N-9 of the purine core, where conventional methods suffer from poor regiocontrol.
Table 1: HB-PTC Systems for Purine Functionalization
| Catalyst Type | Fluoride Source | Reaction Temp (°C) | Key Advantage |
|---|---|---|---|
| Urea-based HB-PTC | CsF | 25–40 | Enantioselective C–F bond formation |
| TBAF·(tBuOH)₄ complex | KF | 60–80 | Suppresses E2 elimination |
| Polymer-supported ionic liquid | KF | 100 | Recyclable catalyst system |
Regioselective N-9 alkylation of 6-oxopurines is critical for constructing the scaffold of 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid hydrochloride. Traditional alkylation using basic conditions (e.g., NaH) generates mixtures of N-7 and N-9 isomers due to comparable pKa values at these positions. Optimization studies demonstrate that tetrabutylammonium hydroxide in aprotic solvents (e.g., DMF) selectively generates the purine N-9 anion, enabling efficient reaction with ethyl bromoacetate to form the acetic acid precursor [3]. Microwave irradiation further enhances this selectivity by accelerating reaction kinetics (reducing time from hours to minutes) and minimizing thermal decomposition. The hydrochloride salt form of the final compound stabilizes the N-9 regiochemistry by protonating residual N-7 isomers, facilitating their removal via crystallization [8]. Solvent effects are pronounced: polar aprotic solvents like acetonitrile favor N-9 alkylation (>20:1 selectivity) while protic solvents promote dialkylation [3].
Table 2: Solvent and Base Effects on Purine Alkylation
| Base | Solvent | Temperature | N-9:N-7 Ratio | Reaction Time |
|---|---|---|---|---|
| Tetrabutylammonium hydroxide | Dimethylformamide | 25°C | 18:1 | 45 min |
| Sodium hydride | Tetrahydrofuran | 60°C | 3:1 | 12 h |
| Potassium carbonate | Acetonitrile | 80°C | 22:1 | 2 h |
| Tetrabutylammonium hydroxide | Acetonitrile | Microwave 100°C | >30:1 | 10 min |
Carboxylic acid functionalities in purine analogs are susceptible to decarboxylation or esterification side reactions during condensation steps. The synthesis of 2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid employs cellulose sulfuric acid as a recyclable solid acid catalyst to couple 6-chloropyrimidine-4,5-diamine with aldehydes under solvent-free conditions [6]. This approach minimizes hydrolysis of the isobutyramido group and prevents dialkylation byproducts. Amino acid-catalyzed condensations (e.g., using L-proline) follow a mechanistic pathway involving iminium ion intermediates that direct selective N-9 functionalization over O-6 or N-1 attack [4]. Key byproduct mitigation strategies include:
The N-9 monoalkylation pathway dominates kinetically when alkyl halide stoichiometry is carefully controlled (≤1.1 equiv). Difunctionalization becomes significant under three conditions: (1) excess alkylating agent (>1.5 equiv), (2) prolonged reaction times, or (3) elevated temperatures (>80°C). The isobutyramido group at C-2 electronically deactivates N-3 toward alkylation but N-1 remains susceptible, particularly when strong bases (e.g., NaH) generate the purine dianion [3] [8]. Microwave irradiation suppresses dialkylation by accelerating monoalkylation kinetics (rate increase >50-fold versus thermal conditions). Protecting group strategies reveal that acetyl-protected purines undergo significant N-7/N-9 dialkylation (up to 40%), whereas isobutyramido protection limits difunctionalization to <5% due to steric hindrance at N-3 [3] [8].
Table 3: Factors Influencing Mono- vs. Difunctionalization
| Condition | Monoalkylation Yield | Dialkylation Yield | Dominant Pathway |
|---|---|---|---|
| Ethyl bromoacetate (1.0 equiv) | 89% | 2% | N-9 selective |
| Ethyl bromoacetate (2.0 equiv) | 62% | 31% | Competitive |
| NaH base, 60°C | 45% | 38% | Dianion formation |
| Tetrabutylammonium hydroxide, microwave | 93% | <1% | Kinetic control |
| Isobutyramido protecting group | 95% | 3% | Steric shielding |
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0